2-Phenylethanesulfonamide

Catalog No.
S664317
CAS No.
16993-47-8
M.F
C8H11NO2S
M. Wt
185.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenylethanesulfonamide

CAS Number

16993-47-8

Product Name

2-Phenylethanesulfonamide

IUPAC Name

2-phenylethanesulfonamide

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C8H11NO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11)

InChI Key

ROZCUVMFXOURIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)N

Antiviral Properties

A study published in the Ad-Dawaa Journal of Pharmaceutical Sciences investigated 2-PESA derivatives as potential inhibitors for the main protease enzyme (Mpro) of SARS-CoV-2, the virus that causes COVID-19. The researchers used computational methods (molecular docking) to analyze how well these derivatives might bind to the Mpro enzyme. Their findings showed that some 2-PESA derivatives exhibited promising binding affinity, suggesting they could be candidates for further development as antiviral drugs [1].

Source

[1] Molecular Docking Study on COVID-19 Drug Activity of N-(2-phenylethyl)methanesulfonamide Derivatives as Main Protease Inhibitor | Ad-Dawaa Journal of Pharmaceutical Sciences ()

Important to Note

This is an initial study based on computational modeling. Further research is needed to determine if 2-PESA derivatives have actual antiviral effects and are safe for use in humans.

Organic Synthesis

Organic chemists are interested in developing efficient methods for synthesizing new molecules. A study published in ChemInform explored a new synthetic approach for creating various sulfonamide derivatives, including 2-PESA. The researchers identified a reaction scheme that could be useful for the large-scale production of these molecules [2].

Source

[2] ChemInform Abstract: New Synthetic Approach to Phenylmethanesulfonamide Derivatives on the Basis of Phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide. | Request PDF ResearchGate:

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

16993-47-8

Wikipedia

Benzeneethanesulfonamide (9CI)

Dates

Modify: 2023-08-15

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